molecular formula C7H10N2O B13565871 4,5,6-Trimethyl-2,3-dihydropyridazin-3-one CAS No. 100868-35-7

4,5,6-Trimethyl-2,3-dihydropyridazin-3-one

Katalognummer: B13565871
CAS-Nummer: 100868-35-7
Molekulargewicht: 138.17 g/mol
InChI-Schlüssel: LDCGKKBWSMPGHX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Analyse Chemischer Reaktionen

Types of Reactions

4,5,6-Trimethyl-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace hydrogen atoms in the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Vergleich Mit ähnlichen Verbindungen

4,5,6-Trimethyl-2,3-dihydropyridazin-3-one can be compared with other pyridazinone derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Biologische Aktivität

4,5,6-Trimethyl-2,3-dihydropyridazin-3-one is a compound belonging to the pyridazinone class, which has garnered attention for its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

C8H10N2O\text{C}_8\text{H}_{10}\text{N}_2\text{O}

This structure contributes to its unique biological properties.

Research indicates that compounds in the pyridazinone class, including this compound, exhibit various biological activities through several mechanisms:

  • Inhibition of Phosphodiesterase 4 (PDE4) :
    • PDE4 is an enzyme that hydrolyzes cyclic adenosine monophosphate (cAMP), a second messenger involved in numerous signaling pathways. Inhibition of PDE4 can lead to increased levels of cAMP, which has anti-inflammatory effects and is beneficial in treating conditions like asthma and chronic obstructive pulmonary disease (COPD) .
  • Thyroid Hormone Receptor Modulation :
    • Compounds similar to this compound have been studied for their ability to selectively activate thyroid hormone receptors (THR). Specifically, they may enhance THRβ activity while minimizing THRα-related side effects. This selectivity is crucial for developing treatments for metabolic disorders without adverse cardiovascular effects .

Pharmacological Effects

The biological activities of this compound have been investigated in various studies:

  • Anti-inflammatory Effects :
    • Inhibition of PDE4 has been associated with reduced inflammation in preclinical models. Increased cAMP levels can lead to downregulation of pro-inflammatory cytokines .
  • Lipid Metabolism :
    • Research has shown that similar compounds can lower low-density lipoprotein (LDL) cholesterol and triglycerides through THRβ activation. This effect is beneficial in managing dyslipidemia and related metabolic disorders .

Case Studies

Several studies have highlighted the efficacy of pyridazinone derivatives in clinical settings:

  • Clinical Trials on Lipid Regulation :
    • A clinical trial involving a pyridazinone derivative demonstrated significant reductions in LDL cholesterol levels after administration over two weeks. Patients showed improved lipid profiles with minimal side effects .
  • Preclinical Models :
    • In animal models of inflammation and metabolic syndrome, compounds structurally related to this compound exhibited notable improvements in inflammatory markers and lipid profiles .

Research Findings Summary Table

Study/TrialCompound TestedKey FindingsReference
Clinical TrialMGL-3196 (similar compound)Reduced LDL cholesterol; safe profile
Preclinical StudyPyridazinone derivativesDecreased inflammatory markers; improved metabolism
Mechanistic StudyPDE4 inhibitorsIncreased cAMP levels; reduced inflammation

Eigenschaften

IUPAC Name

3,4,5-trimethyl-1H-pyridazin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-4-5(2)7(10)9-8-6(4)3/h1-3H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDCGKKBWSMPGHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NN=C1C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100868-35-7
Record name 4,5,6-trimethyl-2,3-dihydropyridazin-3-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.